Spiro[imidazolidine-4,8'-tricyclo[5.2.1.0,2,6]decane]-2,5-dione
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
Spiro compounds, including Spiro[imidazolidine-4,8'-tricyclo[5.2.1.0,2,6]decane]-2,5-dione derivatives, are of significant interest in organic chemistry due to their unique structural features and potential for diverse chemical transformations. For instance, Vasiliki Pardali et al. (2021) developed a simple, fast, and cost-effective method for synthesizing N-1 monosubstituted spiro carbocyclic imidazolidine-2,4-diones, highlighting their utility as heterocyclic scaffolds with pharmacological relevance (Pardali et al., 2021).
Pharmacological Evaluation
This compound and its derivatives have been explored for their pharmacological potential. A study by A. Czopek et al. (2016) synthesized new arylpiperazinylpropyl derivatives of related spiro compounds, evaluating their affinity toward various serotonin and dopaminergic receptors. This research demonstrated significant pharmacological activity, indicating the potential for developing new therapeutic agents (Czopek et al., 2016).
Antimicrobial and Antitumor Activity
The antimicrobial and antitumor properties of spiro compounds have also been a focus of research. Biljana Šmit et al. (2022) investigated the antimicrobial potential of different imidazolidine-2,4-dione derivatives, including spirohydantoins, against various bacteria and yeast strains. The study found moderate antibacterial and weak antifungal activity, highlighting the influence of structural differences on antimicrobial efficacy (Šmit et al., 2022). Furthermore, C. Kavitha et al. (2009) explored the anticancer properties of novel spirohydantoin compounds, demonstrating their potential to inhibit the growth of leukemia cells through apoptosis induction, suggesting a new avenue for cancer therapy (Kavitha et al., 2009).
Materials Science Applications
In the field of materials science, spiro compounds have been utilized in the synthesis of novel polymers. H. Kaczmarek et al. (2012) synthesized novel polymers based on poly(hydantoin-methyl-p-styrene) using spiro[imidazolidine-4,3'-indolin]-2'-imines, demonstrating improved thermal stability compared to conventional materials. This work suggests the potential of spiro compounds in developing new materials with enhanced performance characteristics (Kaczmarek et al., 2012).
Properties
IUPAC Name |
spiro[imidazolidine-5,8'-tricyclo[5.2.1.02,6]decane]-2,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c15-10-12(14-11(16)13-10)5-6-4-9(12)8-3-1-2-7(6)8/h6-9H,1-5H2,(H2,13,14,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZCPSMFTJYSPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)C3CC2CC34C(=O)NC(=O)N4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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